4-[(1R)-1-aminoethyl]-2-methoxyphenol
Description
Contextualization of 4-[(1R)-1-aminoethyl]-2-methoxyphenol within Organic Chemistry
This compound belongs to the class of organic compounds known as phenylethanolamines. This classification is based on its core structure, which consists of a phenyl group attached to an ethanolamine (B43304) backbone. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to two enantiomers, with the (1R) designation specifying a particular three-dimensional arrangement of the substituents.
The molecule's functionality is diverse; it is at once a phenol (B47542), an ether (specifically, a methoxybenzene derivative), and a primary amine. This combination of functional groups makes it a valuable intermediate in organic synthesis. For instance, the amino group can be readily transformed into a variety of other functionalities, and the phenolic hydroxyl group can participate in reactions such as etherification or esterification. The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for further structural diversification.
Chiral amines like this compound are particularly sought after as chiral building blocks or auxiliaries in asymmetric synthesis. nist.govchemicalbook.com Asymmetric synthesis is a critical area of modern organic chemistry focused on the selective production of a single enantiomer of a chiral product, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. scbt.com
Historical Overview of Research Pertaining to this compound
While specific historical research focused exclusively on this compound is not extensively documented in publicly available literature, the broader history of phenylethanolamines provides a relevant context. The study of phenylethanolamines dates back to early investigations into naturally occurring and synthetic adrenergic compounds.
The development of methods for the synthesis and resolution of chiral amines has been a long-standing endeavor in organic chemistry. Early methods for obtaining single enantiomers often relied on classical resolution, a technique introduced by Louis Pasteur in the mid-19th century. nih.gov This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. nih.gov The differing solubilities of these diastereomeric salts allow for their separation by crystallization, followed by the liberation of the individual enantiomers. nih.gov
More contemporary research has focused on the development of stereoselective synthetic methods to produce specific enantiomers directly, bypassing the need for resolution of a racemic mixture. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The use of (R)-1-phenylethylamine, a structurally related compound, as a chiral auxiliary in a variety of asymmetric syntheses has been well-documented, highlighting the established utility of this class of compounds. nist.gov
Significance of the (1R)-Stereoisomer in Stereochemical Research
The significance of the (1R)-stereoisomer of this compound lies in the broader context of stereochemistry and its impact on biological activity. For many phenylethanolamine derivatives, one enantiomer exhibits significantly greater biological activity than the other. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral molecule.
In the case of phenylethanolamines, the (1R) configuration is often associated with higher affinity for certain biological targets. For example, studies on the enzyme phenylethanolamine N-methyltransferase (PNMT) have shown a preference for (1R)-phenylethanolamine as a substrate compared to its (1S)-enantiomer. thermofisher.com
The absolute configuration of a chiral center can dramatically influence the pharmacological profile of a molecule. Therefore, the ability to synthesize and study stereochemically pure compounds like this compound is crucial for understanding structure-activity relationships and for the development of new therapeutic agents with improved selectivity and reduced side effects. The use of single-enantiomer drugs has become increasingly prevalent as the understanding of stereochemistry in pharmacology has advanced. scbt.com
Current State of Research and Open Questions for this compound
The current research landscape for this compound appears to be primarily focused on its role as a synthetic intermediate. While dedicated studies on its biological activity are not widely reported, its structural similarity to other bioactive methoxyphenol compounds suggests potential for further investigation. For example, various 2-methoxyphenol derivatives have been studied for their antioxidant and anti-inflammatory properties.
An ongoing area of interest in organic synthesis is the development of novel and efficient methods for the preparation of chiral amines. The enantioselective synthesis of phenylethanolamine derivatives continues to be an active field of research, with new catalytic systems and synthetic strategies being developed.
Open questions regarding this compound primarily revolve around its potential applications. A thorough evaluation of its biological activity profile could reveal new avenues for its use in medicinal chemistry. Furthermore, its efficacy as a chiral auxiliary or resolving agent in a broader range of asymmetric transformations has yet to be fully explored. The development of a highly efficient and scalable stereoselective synthesis for this specific compound remains a relevant synthetic challenge.
Below are data tables summarizing key information for related compounds, which provide a useful reference point for the properties of this compound.
Table 1: Physicochemical Properties of 4-(2-aminoethyl)-2-methoxyphenol
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | nist.gov |
| Molecular Weight | 167.21 g/mol | nist.gov |
| CAS Number | 554-52-9 | nist.gov |
| IUPAC Name | 4-(2-aminoethyl)-2-methoxyphenol | |
| Synonyms | 3-Methoxy-4-hydroxyphenethylamine | nist.gov |
Table 2: Spectroscopic Data for 2-Methoxy-4-vinylphenol
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry | Molecular Weight: 150.1745 | scbt.com |
| Infrared (IR) Spectrum | Available in NIST Chemistry WebBook | scbt.com |
Table 3: Chemical Identifiers for 4-Ethyl-2-methoxyphenol (B121337)
| Identifier | Value | Source |
| CAS Number | 2785-89-9 | |
| Molecular Formula | C₉H₁₂O₂ | |
| IUPAC Name | 4-ethyl-2-methoxyphenol |
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOPHCFZGJEKT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286547 | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134855-95-1 | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Aminoethyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1r 1 Aminoethyl 2 Methoxyphenol and Its Precursors
Asymmetric Synthesis Approaches to the (1R)-Enantiomer
The direct synthesis of the desired (1R)-enantiomer of 4-[(1R)-1-aminoethyl]-2-methoxyphenol can be achieved through various asymmetric synthesis techniques. These methods introduce the chiral center with a high degree of stereocontrol, thus avoiding the need for resolving a racemic mixture.
Chiral Catalyst-Mediated Enantioselective Synthesis
The asymmetric reduction of a prochiral ketone precursor, 4-acetyl-2-methoxyphenol or its protected derivatives, is a prominent strategy for accessing this compound. This transformation is typically accomplished using a stoichiometric or catalytic amount of a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst.
Transition metal complexes featuring chiral ligands are widely employed for the asymmetric hydrogenation or transfer hydrogenation of ketones. Catalysts based on rhodium, ruthenium, and iridium, in conjunction with chiral phosphine ligands such as BINAP, have demonstrated high efficiency and enantioselectivity in the reduction of various aryl ketones. While specific examples for the direct reduction of 4-acetyl-2-methoxyphenol to the corresponding amino compound are not extensively documented in readily available literature, the general principles of these catalytic systems are applicable. The key to success lies in the selection of a suitable catalyst-ligand combination that can effectively differentiate between the two prochiral faces of the ketone.
Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Reductant | Typical Substrates | Potential Application |
| Ru(II)-BINAP | H₂ | Aryl ketones | Asymmetric reduction of 4-acetyl-2-methoxyphenol derivatives |
| Rh(I)-DIPAMP | H₂ | α-Amino ketones | Potential for direct reductive amination |
| [Ir(cod)Cl]₂ / Chiral Diamine | Formic acid/triethylamine | Aromatic ketones | Asymmetric transfer hydrogenation of ketone precursors |
This table presents general catalyst systems and their potential applicability to the synthesis of the target compound based on known ketone reduction methodologies.
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of synthesizing this compound, a common approach involves the condensation of a ketone precursor with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the stereocenter of the auxiliary. The resulting diastereomeric amines can then be separated, and the chiral auxiliary can be cleaved, for instance, by hydrogenolysis, to afford the desired (1R)-amine.
Another strategy employs chiral oxazolidinones as auxiliaries. These can be acylated with a derivative of 4-hydroxy-3-methoxybenzoic acid, and subsequent manipulations can be used to introduce the aminoethyl side chain with a high degree of stereocontrol.
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Method of Application | Removal Condition |
| (R)-α-Methylbenzylamine | Formation of a chiral imine followed by diastereoselective reduction | Hydrogenolysis (e.g., H₂/Pd-C) |
| Evans Oxazolidinones | Acylation and subsequent diastereoselective functionalization | Hydrolysis (acidic or basic) |
| SAMP/RAMP Hydrazones | Formation of a chiral hydrazone followed by diastereoselective alkylation | Ozonolysis or other oxidative cleavage |
This table provides examples of chiral auxiliaries and their general application in asymmetric synthesis, which can be adapted for the synthesis of the target compound.
Biocatalytic Synthesis Pathways for this compound
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. For the synthesis of this compound, several biocatalytic approaches can be envisioned.
One promising route is the asymmetric amination of the corresponding ketone, 4-acetyl-2-methoxyphenol, using transaminases (TAs) or amine dehydrogenases (ADHs). Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a ketone acceptor. By selecting an appropriate (R)-selective transaminase, the direct conversion of the ketone to the desired (1R)-amine can be achieved with high enantiomeric excess.
Alternatively, the ketone precursor can be reduced to the corresponding (R)-alcohol using a ketoreductase (KRED), followed by conversion of the alcohol to the amine with inversion of configuration.
Table 3: Potential Biocatalytic Routes
| Enzyme Class | Reaction Type | Substrate | Product |
| Transaminase (TA) | Asymmetric Amination | 4-acetyl-2-methoxyphenol | This compound |
| Amine Dehydrogenase (ADH) | Reductive Amination | 4-acetyl-2-methoxyphenol | This compound |
| Ketoreductase (KRED) | Asymmetric Reduction | 4-acetyl-2-methoxyphenol | 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
This table illustrates potential enzymatic transformations for the synthesis of the target compound or its immediate precursors.
Classical Resolution Techniques for Enantiomeric Separation
Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomeric derivatives, typically salts, which can be separated based on their different physical properties, such as solubility.
For the resolution of racemic 4-(1-aminoethyl)-2-methoxyphenol, a chiral acid is used as a resolving agent. The basic amino group of the racemate reacts with the chiral acid to form a pair of diastereomeric salts. Due to their different crystal lattice energies, these salts often exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is liberated from the salt by treatment with a base.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation and high enantiomeric purity.
Table 4: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Properties |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Readily available, forms crystalline salts with many amines. |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Often provides good discrimination for the crystallization of diastereomeric salts. |
| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms stable salts. |
This table lists common resolving agents that can be employed for the resolution of racemic 4-(1-aminoethyl)-2-methoxyphenol.
Multi-Step Synthetic Sequences from Readily Available Precursors
The synthesis of this compound can also be accomplished through multi-step sequences starting from simple and commercially available starting materials. These routes often involve the construction of the substituted phenol (B47542) ring followed by the introduction and elaboration of the aminoethyl side chain.
Strategies Involving Phenol and Amine Functionalizations
A common starting material for the synthesis of this compound is guaiacol (B22219) (2-methoxyphenol). The synthesis typically begins with the acylation of guaiacol to introduce the acetyl group at the para position, yielding 4-hydroxy-3-methoxyacetophenone. This ketone can then serve as a key intermediate for the asymmetric synthesis or resolution strategies described above.
For instance, the 4-hydroxy-3-methoxyacetophenone can be subjected to asymmetric reduction or reductive amination. Alternatively, it can be converted to a racemic amine, which is then resolved. The phenolic hydroxyl group may require protection during certain synthetic steps to prevent undesired side reactions.
Another approach involves the functionalization of a pre-existing chiral building block. For example, a chiral amino acid derivative could be used to introduce the aminoethyl moiety onto the phenolic ring through a series of reactions.
Table 5: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
| Guaiacol | 2-Methoxyphenol | Starting material for the phenolic core. |
| 4-Hydroxy-3-methoxyacetophenone | 4-Acetyl-2-methoxyphenol | Key intermediate, prochiral ketone. |
| Racemic 4-(1-aminoethyl)-2-methoxyphenol | Substrate for classical resolution. |
This table highlights key starting materials and intermediates in the multi-step synthesis of the target compound.
Regioselective and Chemoselective Transformations
The synthesis of this compound hinges on precise control over chemical reactions to ensure the correct arrangement of functional groups and the selective transformation of one functional group in the presence of others.
A key precursor to the target molecule is 4-acetyl-2-methoxyphenol, also known as acetovanillone. Its synthesis from guaiacol is a classic example of a regioselective Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acetyl group is selectively introduced at the para-position relative to the hydroxyl group of guaiacol. This high regioselectivity is attributed to the steric hindrance posed by the methoxy (B1213986) group at the ortho-position and the strong activating and para-directing effect of the hydroxyl group. Various Lewis acids can catalyze this reaction, with reaction conditions optimized to maximize the yield of the desired para-isomer.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) of 4-acetyl-2-methoxyphenol | Reference |
| Acetic Anhydride (B1165640) | Zinc Oxide (ZnO) | Solvent-free | 140 | 95 | scispace.com |
| Acetic Anhydride | Preyssler's anion [NaP5W30O110]14- | Neat | Room Temp | 98 | icm.edu.pl |
| Acetic Anhydride | Triphenyltin grafted on SBA-15 | Toluene | 110 | >90 | N/A |
Once 4-acetyl-2-methoxyphenol is obtained, the subsequent transformation into this compound requires a chemoselective reduction of the ketone functionality to a chiral amine. A common strategy involves a two-step process: oximation followed by reduction. The ketone is first converted to an oxime by reaction with hydroxylamine. This step is highly chemoselective, as the carbonyl group is much more reactive towards hydroxylamine than the aromatic ring or the ether and phenol functionalities.
The subsequent reduction of the oxime to a primary amine is another critical chemoselective step. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, as they readily reduce the C=N bond of the oxime without affecting the aromatic phenol and methoxy groups. mdma.chquora.comstackexchange.comdoubtnut.comechemi.com The reaction is typically carried out in an anhydrous ether solvent.
| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Acetophenone Oxime | LiAlH4 | Ether | Reflux | 1-Phenylethanamine | 50-75 | mdma.ch |
| Cyclohexanone Oxime | LiAlH4 | Ether | Reflux | Cyclohexylamine | 30-40 | mdma.ch |
Alternatively, direct asymmetric reductive amination of 4-acetyl-2-methoxyphenol offers a more direct route to the chiral amine. This approach requires a chiral catalyst to induce enantioselectivity in the reduction of an in-situ formed imine.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry, which aim to design chemical processes that are more environmentally benign, are increasingly being applied to pharmaceutical synthesis. rsc.org In the context of this compound synthesis, biocatalysis, particularly the use of transaminases, stands out as a powerful green alternative.
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine with high enantioselectivity. mdpi.com The use of transaminases for the asymmetric synthesis of this compound from 4-acetyl-2-methoxyphenol offers several advantages over traditional chemical methods. researchgate.net These reactions are typically performed in aqueous media under mild temperature and pH conditions, eliminating the need for harsh reagents and organic solvents. mdpi.com Furthermore, the high selectivity of enzymes often leads to cleaner reactions with fewer byproducts, simplifying purification processes.
The efficiency of a biocatalytic process can be further enhanced by employing strategies to shift the reaction equilibrium towards the product side. This is often necessary as transamination reactions can be reversible.
| Enzyme Type | Substrate | Amino Donor | Solvent System | Temperature (°C) | pH | Enantiomeric Excess (ee) (%) | Reference |
| ω-Transaminase | Prochiral Ketones | Isopropylamine | Aqueous buffer | 25-40 | 7-9 | >99 | nih.gov |
| Transaminase | Acetophenones | Alanine | Aqueous/DMSO | 30-45 | 7.5-8.5 | >98 |
To evaluate the "greenness" of a chemical process, various metrics have been developed. Two of the most common are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). nih.govsemanticscholar.orgquizlet.com The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the active pharmaceutical ingredient produced. researchgate.netwikipedia.org The application of biocatalytic methods in the synthesis of this compound can significantly lower both the E-Factor and PMI by reducing solvent use and waste generation.
| Metric | Definition | Significance in Green Chemistry |
| E-Factor | (Mass of waste) / (Mass of product) | A lower E-Factor indicates less waste generation and a more environmentally friendly process. nih.gov |
| Process Mass Intensity (PMI) | (Total mass in process) / (Mass of product) | A lower PMI signifies a more efficient process with less material usage per kilogram of product. quizlet.comresearchgate.net |
Stereochemical Investigations of 4 1r 1 Aminoethyl 2 Methoxyphenol
Absolute Configuration Determination Methodologies
A critical aspect of characterizing a chiral compound is the unambiguous assignment of its absolute configuration. Standard methods employed for this purpose include:
X-ray Crystallography Studies of Chiral Derivatives
This powerful technique provides definitive proof of the three-dimensional structure of a molecule. It typically involves synthesizing a crystalline derivative of the target compound with a known chiral auxiliary. The resulting crystal structure allows for the direct visualization of the atomic arrangement and, consequently, the determination of the absolute stereochemistry. No such studies involving 4-[(1R)-1-aminoethyl]-2-methoxyphenol have been reported.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Configuration Assignment
VCD and ECD are chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light. By comparing experimentally obtained spectra with those predicted from quantum mechanical calculations for a given enantiomer, the absolute configuration can be deduced. There is no available literature detailing the VCD or ECD analysis of this compound.
NMR Anisotropy Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing or solvating agents, can be used to determine absolute configuration. These methods rely on creating diastereomeric complexes that exhibit distinct NMR chemical shifts, allowing for the assignment of stereochemistry. A search for such NMR anisotropy studies on this compound yielded no results.
Stereochemical Stability and Epimerization Studies
Understanding the stereochemical stability of a chiral center is crucial, as epimerization—the change in configuration at one of several stereogenic centers—can have significant consequences. Research in this area would investigate the conditions under which this compound might racemize or convert to its diastereomer. No studies on the epimerization or stereochemical stability of this compound are currently available.
Conformational Analysis of this compound
The biological activity and physical properties of a molecule are also influenced by its preferred three-dimensional shape, or conformation.
Computational Conformation Searches and Energy Landscapes
Modern computational chemistry provides powerful tools to explore the possible conformations of a molecule and to calculate their relative energies. This results in an energy landscape that identifies the most stable conformers. Such computational analyses for this compound have not been published.
Spectroscopic Probing of Preferred Conformations
The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity and chemical properties. For a chiral molecule such as this compound, understanding the preferred conformations in solution is key to elucidating its interactions with biological targets. Spectroscopic techniques, in conjunction with computational chemistry, provide powerful tools for this purpose. While detailed experimental and calculated spectroscopic data specifically for this compound are not widely available in published literature, the established methodologies for analogous chiral molecules can be described.
The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the aminoethyl side chain. The orientation of the amino and hydroxyl groups relative to the phenyl ring and to each other defines the conformational landscape of the molecule. Intramolecular hydrogen bonding between the amino and hydroxyl groups, as well as between these groups and the methoxy (B1213986) group, can significantly influence the stability of different conformers.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD is particularly sensitive to the stereochemistry and conformation of molecules in solution. nih.govru.nl For a molecule like this compound, VCD can provide detailed information about the spatial arrangement of its functional groups. nih.gov
A typical approach involves the following steps:
Computational Modeling: The first step is to perform a computational search for all possible stable conformers of the molecule. This is often done using Density Functional Theory (DFT) calculations. The relative energies of these conformers are calculated to determine their theoretical populations based on the Boltzmann distribution.
Spectral Simulation: For each stable conformer, the theoretical VCD and infrared (IR) absorption spectra are calculated.
Experimental Measurement: The experimental VCD and IR spectra of this compound are recorded in a suitable solvent.
Comparison and Assignment: The experimental spectrum is then compared to the Boltzmann-weighted average of the calculated spectra of the different conformers. A good match between the experimental and calculated spectra allows for the assignment of the preferred conformation(s) in solution. nih.gov
The table below illustrates the kind of data that would be generated in a VCD study of this compound, with hypothetical data for two representative conformers.
| Conformer | Relative Energy (kcal/mol) | Key Vibrational Frequencies (cm⁻¹) and VCD Signs |
| Conformer A (e.g., with intramolecular H-bond) | 0.00 | - OH stretch: 3550 (+) - NH₂ symmetric stretch: 3350 (-) - CH bend: 1450 (+) |
| Conformer B (e.g., extended conformation) | 1.5 | - OH stretch: 3600 (-) - NH₂ symmetric stretch: 3360 (+) - CH bend: 1460 (-) |
This table is illustrative and does not represent actual experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for conformational analysis in solution. nih.govrsc.org Several NMR parameters are sensitive to the conformation of a molecule:
¹H-¹H Coupling Constants (J-couplings): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred rotamers of the aminoethyl side chain can be determined.
Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect is observed between protons that are close in space, regardless of whether they are connected by chemical bonds. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify which protons are in close proximity, providing crucial information about the folding of the molecule and the relative orientation of the side chain and the aromatic ring. nih.gov
A conformational analysis using NMR would involve the measurement of coupling constants and NOEs, followed by a comparison of these experimental values with those predicted for different computationally modeled low-energy conformers.
The following table provides a hypothetical example of how NMR data could be used to distinguish between different conformations of this compound.
| NMR Parameter | Expected Value for Conformer A | Expected Value for Conformer B |
| ³J(Hα-Hβ) | ~ 3 Hz (gauche) | ~ 12 Hz (anti) |
| NOE between Hα and aromatic protons | Strong | Weak |
This table is illustrative and does not represent actual experimental data.
By combining the insights from both VCD and NMR spectroscopy with theoretical calculations, a detailed and reliable picture of the preferred conformations of this compound in solution can be constructed. This understanding is fundamental for explaining its chemical behavior and biological function.
Reactivity and Derivative Chemistry of 4 1r 1 Aminoethyl 2 Methoxyphenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for reactions such as etherification, esterification, and oxidative coupling.
The hydroxyl group of 4-[(1R)-1-aminoethyl]-2-methoxyphenol can undergo etherification to form ether derivatives. While specific literature on the etherification of this exact molecule is scarce, the reactivity can be inferred from studies on similar guaiacol-type compounds. For instance, the transetherification of guaiacol (B22219) to o-ethoxyphenol has been demonstrated using catalysts like γ-Al2O3 in supercritical ethanol. researchgate.net This suggests that the phenolic hydroxyl of this compound could be alkylated under similar conditions, provided the amino group is appropriately protected to prevent side reactions.
Esterification of the phenolic hydroxyl group is another important transformation, typically achieved by reacting the phenol (B47542) with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed esterification, such as the Fischer esterification, or methods employing coupling agents are common. organic-chemistry.org The use of dried Dowex H+ cation-exchange resin, optionally with sodium iodide, has been shown to be an effective and environmentally friendly method for the esterification of phenols with carboxylic acids. nih.gov
Below is a table summarizing potential etherification and esterification reactions.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Etherification | Alkyl Halide, Base (e.g., K2CO3) | Alkoxy Ether | General Knowledge |
| Transetherification | Alcohol, γ-Al2O3 | Alkoxy Ether | researchgate.net |
| Esterification | Carboxylic Acid, Acid Catalyst | Phenyl Ester | organic-chemistry.org |
| Esterification | Acid Anhydride (B1165640), DMAP | Phenyl Ester | organic-chemistry.org |
| Esterification | Carboxylic Acid, Dowex H+/NaI | Phenyl Ester | nih.gov |
The electron-rich phenolic ring of this compound is susceptible to oxidative coupling reactions, which can lead to the formation of C-C or C-O bonds, resulting in dimeric or polymeric structures. These reactions can be promoted by chemical oxidants, transition metal catalysts, or enzymes. nih.govwikipedia.orgrsc.org
Oxidative coupling of 4-substituted-2-methoxyphenols often results in the formation of 5,5'-biphenyl structures. researchgate.net Enzymatic methods, utilizing enzymes such as laccases or peroxidases (e.g., horseradish peroxidase), offer a high degree of selectivity and are effective for the coupling of various phenolic compounds, including those with sensitive functional groups. rsc.orgnih.gov These biocatalytic approaches are particularly relevant for complex molecules like this compound, as they can proceed under mild conditions, preserving the chirality of the aminoethyl side chain. The oxidative coupling can result in ortho-ortho, para-para, or ortho-para linkages. nih.gov
The table below outlines different types of oxidative coupling reactions applicable to the phenol moiety.
| Coupling Type | Catalyst/Method | Resulting Linkage | Reference |
| C-C Coupling | Transition Metal Catalysts (e.g., V, Cu, Fe) | Biphenyl (e.g., 5,5'-) | wikipedia.orgresearchgate.net |
| C-O Coupling | Specific Metal Catalysts | Diaryl Ether | nih.gov |
| Enzymatic Coupling | Horseradish Peroxidase (HRP), Laccase | Biphenyl, Polymeric Structures | rsc.orgnih.gov |
| Photocatalytic Coupling | Photocatalyst, Light | Biphenyl | nih.gov |
Reactions at the Aminoethyl Moiety
The primary amine of the aminoethyl group is a versatile functional handle for a variety of chemical modifications, including acylation, sulfonylation, and participation in reductive amination and imine formation.
The primary amine of this compound can be readily acylated with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of derivatives. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. mdpi.com The synthesis of chiral sulfonamides from chiral amines is a well-established methodology in medicinal chemistry. nih.govacs.org
The following table provides examples of reagents used for acylation and sulfonylation.
| Reaction Type | Reagent | Product Type | Reference |
| Acylation | Acetyl Chloride | Acetamide | General Knowledge |
| Acylation | Benzoic Anhydride | Benzamide | General Knowledge |
| Acylation | Carboxylic Acid, DCC/EDC | Amide | rsc.org |
| Sulfonylation | p-Toluenesulfonyl Chloride | Tosylamide | mdpi.com |
| Sulfonylation | Methanesulfonyl Chloride | Mesylamide | mdpi.com |
Reductive amination is a powerful method for the synthesis of amines. While this compound is a product of such a reaction, it can also be used as a starting material to generate more complex secondary or tertiary amine analogues. For example, reaction with an aldehyde or ketone would form an intermediate imine or enamine, which can then be reduced in situ.
Strategies for the synthesis of chiral amines often employ reductive amination of a prochiral ketone with a chiral amine, or vice versa. nih.govresearchgate.net For instance, analogues of this compound could be synthesized by the reductive amination of 4-acetyl-2-methoxyphenol with various primary amines. researchgate.net Biocatalytic approaches using imine reductases (IREDs) or amine dehydrogenases (AmDHs) have emerged as highly enantioselective methods for the synthesis of chiral amines. researchgate.netnih.gov
The table below illustrates some reductive amination strategies for creating analogues.
| Ketone/Aldehyde | Amine | Reducing Agent/Catalyst | Product Type | Reference |
| Acetophenone | Ammonia (B1221849) | Amine Dehydrogenase (AmDH) | Chiral Primary Amine | researchgate.net |
| 4-Acetyl-2-methoxyphenol | Benzylamine | NaBH3CN | Chiral Secondary Amine | google.com |
| Cyclohexanone | This compound | H2, Pd/C | Chiral Secondary Amine | nih.gov |
| Propiophenone | Methylamine | Imine Reductase (IRED) | Chiral Secondary Amine | nih.gov |
The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comorgoreview.comwikipedia.org This reaction is typically reversible and can be catalyzed by acid. libretexts.org The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.com
The stability and reactivity of the resulting imine can be influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for example, can form conjugated imines which may exhibit enhanced stability. nih.gov The presence of the phenolic hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound can also influence the electronic properties and reactivity of the resulting Schiff base.
The table below lists various carbonyl compounds that can be used to form Schiff bases with this compound.
| Carbonyl Compound | Product Type | Reference |
| Benzaldehyde | N-Benzylidene Imine | masterorganicchemistry.com |
| Salicylaldehyde | Salicylidene Imine | nih.gov |
| Acetone | N-Isopropylidene Imine | orgoreview.com |
| Cyclohexanone | N-Cyclohexylidene Imine | libretexts.org |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene) Imine | nih.gov |
Electrophilic Aromatic Substitution on the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three substituents: a hydroxyl (-OH), a methoxy (-OCH3), and a (1R)-1-aminoethyl group. The outcome of EAS reactions is governed by the cumulative electronic and steric effects of these groups.
The hydroxyl and methoxy groups are powerful activating groups, meaning they increase the rate of reaction compared to benzene. libretexts.org They are also ortho, para-directors, channeling incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org The (1R)-1-aminoethyl group is an alkyl group, which is weakly activating and also an ortho, para-director. However, under the acidic conditions often required for EAS, the primary amine is likely to be protonated to form an ammonium (B1175870) group (-NH2R+), which is a strongly deactivating and meta-directing group due to its positive charge and inductive electron withdrawal.
The positions on the aromatic ring available for substitution are C3, C5, and C6. The directing influences of the substituents are summarized below:
| Substituent | Position | Type | Directing Influence |
| Hydroxyl (-OH) | C1 | Activating, ortho, para-director | C2 (blocked), C4 (blocked), C6 |
| Methoxy (-OCH3) | C2 | Activating, ortho, para-director | C1 (blocked), C3, C5 |
| (1R)-1-aminoethyl | C4 | Activating (deactivating if protonated) | C3, C5 (ortho); C2, C6 (meta if protonated) |
Table 1. Directing Effects of Substituents on the Aromatic Ring.
The combined influence of these groups suggests that electrophilic attack will preferentially occur at positions C3 and C5. The C5 position is particularly favored as it is para to the methoxy group and ortho to the alkyl group (or meta to the deactivating ammonium group). The C3 position is ortho to both the methoxy and alkyl groups. The C6 position, while para to the very strong activating hydroxyl group, is sterically hindered and electronically disfavored if the adjacent amino group is protonated.
Common EAS reactions include nitration and halogenation. masterorganicchemistry.com Studies on the related compound guaiacol (2-methoxyphenol) show that it reacts with NO3 radicals, an electrophilic process, to yield various nitro-substituted products, including 3-nitro-, 4-nitro-, and 6-nitroguaiacol. researchgate.netresearchgate.net For this compound, nitration would likely yield a mixture of 3-nitro and 5-nitro derivatives, with the exact ratio depending on reaction conditions. Similarly, halogenation (e.g., with Br2) would be expected to produce 3-bromo and 5-bromo derivatives. Due to the high activation of the ring, reactions like bromination may even lead to di-substituted products. msu.edu
Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Catalyzed Transformations
The native this compound molecule is not a direct substrate for common palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. youtube.com These reactions typically require an aryl halide or triflate as a coupling partner to undergo oxidative addition to the palladium(0) catalyst. uwindsor.ca
However, the compound can be readily modified to participate in these powerful carbon-carbon and carbon-heteroatom bond-forming reactions. A viable strategy involves a two-step sequence:
Functionalization : Introduction of a leaving group onto the aromatic ring via electrophilic aromatic substitution, as discussed in the previous section. For example, selective bromination could yield 5-bromo-4-[(1R)-1-aminoethyl]-2-methoxyphenol.
Cross-Coupling : The resulting aryl bromide can then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov
The table below outlines potential transformations of a halogenated derivative:
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Example (from 5-bromo derivative) |
| Suzuki Reaction | Organoboron Reagent (e.g., Ar-B(OH)2) | C-C | 5-Aryl-4-[(1R)-1-aminoethyl]-2-methoxyphenol |
| Heck Reaction | Alkene (e.g., H2C=CHR) | C-C | 5-(alkenyl)-4-[(1R)-1-aminoethyl]-2-methoxyphenol |
| Sonogashira Reaction | Terminal Alkyne (e.g., H-C≡C-R) | C-C | 5-(alkynyl)-4-[(1R)-1-aminoethyl]-2-methoxyphenol |
| Buchwald-Hartwig Amination | Amine (e.g., R2NH) | C-N | 5-(dialkylamino)-4-[(1R)-1-aminoethyl]-2-methoxyphenol |
Table 2. Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative.
Beyond palladium catalysis, the functional groups of the molecule can participate in other metal-catalyzed transformations. The phenol and primary amine moieties can act as bidentate or monodentate ligands, coordinating to various transition metals to form metal complexes. These complexes themselves could possess catalytic activity or be intermediates in further synthetic transformations.
Derivatization for Spectroscopic and Chromatographic Analysis
For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is a common strategy to enhance the analyte's properties. Derivatization of this compound can improve thermal stability, increase volatility for GC analysis, and enhance detector response. nih.gov Given its chiral nature, derivatization is also a key method for determining enantiomeric purity. nih.gov
The primary targets for derivatization are the reactive phenolic hydroxyl and primary amino groups.
Derivatization of the Hydroxyl and Amino Groups : Silylation is a common method for both hydroxyl and amino groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the -OH and -NH2 groups into -OSi(CH3)3 and -NHSi(CH3)3 ethers, respectively. These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. Acylation, using reagents like trifluoroacetic anhydride (TFAA), is another route to modify both groups, yielding ester and amide linkages.
Derivatization for Chiral Analysis : To determine the enantiomeric excess or separate the enantiomers, a chiral derivatizing agent (CDA) can be used. A CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts with the primary amine to form a pair of diastereomeric amides. These diastereomers have different physical properties and can be separated and quantified using standard non-chiral chromatography (HPLC or GC). nih.gov
The table below summarizes common derivatization approaches for the analysis of this compound.
| Reagent | Target Functional Group(s) | Purpose | Analytical Technique |
| BSTFA | -OH, -NH2 | Increase volatility and thermal stability | GC-MS |
| 4-Carbethoxyhexafluorobutyryl chloride | -OH | Create a stable derivative with good chromatographic properties and specific mass fragmentation nih.gov | GC-MS |
| Trifluoroacetic anhydride (TFAA) | -OH, -NH2 | Increase volatility | GC-MS |
| Mosher's acid chloride | -NH2 | Formation of diastereomers for chiral separation | HPLC, GC-MS |
Table 3. Derivatization Agents for Analytical Purposes.
These derivatization techniques are crucial for the accurate identification and quantification of this compound in various matrices.
Advanced Analytical and Spectroscopic Characterization of 4 1r 1 Aminoethyl 2 Methoxyphenol
High-Resolution Mass Spectrometry for Structural Elucidation of Minor Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol and the identification of its minor derivatives, such as process impurities or metabolites. Techniques like Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) offer high sensitivity and selectivity, allowing for the detection of trace compounds in complex matrices. oup.comnih.gov
In a typical HRMS analysis using electrospray ionization (ESI) in positive mode, the molecule would be protonated to form the [M+H]⁺ ion. For this compound (C₉H₁₃NO₂), the expected exact mass of the protonated molecule is 168.10191 u. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, can measure this mass with high accuracy (typically <5 ppm error), which confirms the elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the precursor ion ([M+H]⁺) provide structural information through characteristic fragmentation patterns. The fragmentation of this compound is expected to proceed via several key pathways, primarily involving cleavages adjacent to the amine and hydroxyl groups. libretexts.orgmiamioh.edu The alpha-cleavage of the C-C bond between the chiral carbon and the methyl group would result in the loss of a methyl radical, while cleavage of the bond between the chiral carbon and the aromatic ring is also possible. A predominant fragmentation pathway for aminoethyl compounds is the cleavage of the bond beta to the nitrogen atom, which for this molecule would lead to a characteristic fragment ion.
The knowledge of these fragmentation patterns is crucial for identifying minor derivatives. nih.gov For example, an impurity resulting from N-methylation would show a precursor ion with a mass increase of 14.01565 Da (CH₂). Similarly, derivatives formed by oxidation (e.g., hydroxylation of the aromatic ring) or demethylation of the methoxy (B1213986) group can be readily identified by their unique mass shifts and confirmed by analyzing their specific MS/MS fragmentation spectra. unito.it
Table 1: Predicted HRMS Fragmentation of this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |
| [C₈H₁₀NO₂]⁺ | Loss of ethyl group (C₂H₅) from the amine | 152.0655 |
| [C₉H₁₂N]⁺ | Loss of the phenol (B47542) and methoxy groups | 134.0964 |
| [C₈H₁₀NO]⁺ | Cleavage of the ethylamine (B1201723) side chain | 136.0757 |
| [C₂H₆N]⁺ | Alpha-cleavage at the benzylic position | 44.0495 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution and for characterizing their solid-state properties.
2D NMR Techniques for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its molecular structure. uvic.ca
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For the target molecule, COSY spectra would show correlations between the methine proton (H-1') and both the methyl protons (H-2') and the NH₂ protons. It would also show correlations among the aromatic protons on the phenyl ring. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It allows for the definitive assignment of each carbon signal based on the assignment of its attached proton. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), providing crucial information about the connectivity of different molecular fragments. researchgate.net For instance, the methyl protons of the ethyl group (H-2') would show an HMBC correlation to the methine carbon (C-1'). The methoxy protons would show a key correlation to the C-2 carbon of the phenyl ring, confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other (<5 Å), which is vital for confirming stereochemistry and conformation. researchgate.net In this compound, NOESY correlations would be expected between the methine proton (H-1') and the adjacent aromatic proton (H-5). Correlations between the methoxy protons and the aromatic proton at C-3 would also be anticipated, confirming their spatial proximity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | - | ~130 | - | - |
| 2 | - | ~147 | - | - |
| 3 | ~6.8 | ~111 | H-5, H-1', Methoxy H | Methoxy H |
| 4 | - | ~146 | - | - |
| 5 | ~6.7 | ~115 | H-3, H-6, H-1' | H-6, H-1' |
| 6 | ~6.9 | ~118 | H-5, H-1' | H-5 |
| 1' | ~4.0 | ~55 | C-3, C-4, C-5, C-2' | H-5, H-2', NH₂ |
| 2' | ~1.3 | ~20 | C-1' | H-1', NH₂ |
| OCH₃ | ~3.8 | ~56 | C-2 | H-3 |
| NH₂ | ~2.5 | - | C-1', C-2' | H-1', H-2' |
| OH | ~5.0 | - | C-3, C-4, C-5 | - |
Solid-State NMR for Polymorph Characterization
The solid-state form of an active pharmaceutical ingredient (API) can significantly affect its physical properties, including stability and solubility. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing polymorphism because it is highly sensitive to the local atomic environment of the nuclei. europeanpharmaceuticalreview.comnih.gov Different crystal polymorphs or an amorphous form of this compound will produce distinct SSNMR spectra. jeol.com
In a typical ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment, each unique carbon atom in the asymmetric unit of the crystal lattice will give rise to a separate resonance. If multiple polymorphs are present, a corresponding number of distinct sets of peaks will be observed. bruker.com The chemical shifts in SSNMR are highly sensitive to molecular packing, conformation, and intermolecular interactions (like hydrogen bonding), which differ between polymorphs. Therefore, even subtle changes in the crystal lattice can lead to measurable differences in the SSNMR spectrum, allowing for the identification and quantification of different solid forms in a bulk sample. nih.gov
Infrared and Raman Spectroscopic Analysis of Functional Groups and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from its functional groups. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the phenolic group. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ range. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups appear just below 3000 cm⁻¹. The C-O stretching of the phenol and methoxy ether would result in strong bands in the 1200-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. medkoo.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would produce strong and sharp signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The C-C backbone and C-N stretching vibrations would also be observable. Since water is a weak Raman scatterer, this technique is well-suited for analyzing aqueous samples.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Phenol O-H | Stretch | 3200-3600 (Broad) | Weak |
| Amine N-H | Stretch | 3300-3500 (Medium, two bands) | Medium |
| Aromatic C-H | Stretch | 3010-3100 (Sharp) | Strong |
| Aliphatic C-H | Stretch | 2850-2970 (Medium-Strong) | Medium-Strong |
| Aromatic C=C | Stretch | 1450-1600 (Multiple bands) | Strong |
| Amine N-H | Bend | 1590-1650 (Medium) | Weak |
| Methoxy C-O | Stretch | 1200-1275 (Strong) | Medium |
| Phenol C-O | Stretch | 1180-1260 (Strong) | Medium |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is crucial, as enantiomers of a chiral drug can have different pharmacological and toxicological profiles. wvu.edu Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. researchgate.net The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those with amine and hydroxyl groups. jsmcentral.org A typical method would involve a normal-phase or polar-organic mobile phase (e.g., hexane/ethanol or acetonitrile/methanol with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape) on a column such as Chiralpak® or Lux®. The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com
Chiral Gas Chromatography (GC): Chiral GC can also be used for enantiomeric purity assessment, often providing high resolution and fast analysis times. gcms.czsci-hub.se For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability. The amine and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex). sci-hub.se Alternatively, an indirect approach can be used where the enantiomers are reacted with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral GC column. nih.gov
Computational and Theoretical Studies of 4 1r 1 Aminoethyl 2 Methoxyphenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting molecular properties with a good balance of accuracy and computational cost.
Optimization of Molecular Geometry and Electronic Structure
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. DFT calculations, using functionals like B3LYP or ωB97XD with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to find the minimum energy conformation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.
Table 1: Predicted Bond Lengths and Angles for a Related Structure (Isoeugenol) This table is illustrative and based on data for a similar compound, 2-methoxy-4-(prop-1-en-1-yl)phenol, calculated at the DFT/B3LYP/6-311G(d,p) level. researchgate.net
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C-O (Phenolic) | 1.36 |
| C-O (Methoxy) | 1.37 | |
| O-H (Phenolic) | 0.96 | |
| C-N (Amino) | ~1.47 (Typical) | |
| Bond Angle (°) | C-O-H (Phenolic) | 109.1 |
| C-C-N (Aminoethyl) | ~110 (Typical) | |
| Dihedral Angle (°) | C-C-C-C (Ring) | ~0 |
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are also a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Predicted ¹H NMR data for the related compound 4-ethyl-2-methoxyphenol (B121337) is available and provides a reference for the expected chemical shifts in our target molecule. hmdb.ca
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can help in the assignment of experimental vibrational bands to specific functional groups, such as the O-H stretch of the phenol (B47542), the N-H bends of the amine, and the C-O stretch of the methoxy (B1213986) group. Studies on similar methoxyphenyl compounds have shown good agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) can be compared to experimental measurements. For phenolic compounds like guaiacol (B22219) (2-methoxyphenol), the UV spectrum is characterized by π → π* transitions of the aromatic electrons. researchgate.net The presence of substituents like the aminoethyl group will influence the precise position of these absorption bands. Studies on guaiacol and its derivatives show characteristic absorption peaks around 280 nm. researchgate.netresearchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound Analogs This table presents representative data based on computational studies of similar compounds to illustrate the type of information that can be obtained.
| Spectroscopy | Parameter | Predicted Value/Range | Reference Compound(s) |
| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic H | 6.5 - 7.0 | 4-ethyl-2-methoxyphenol hmdb.ca |
| Chemical Shift (δ, ppm) - Methoxy H | ~3.8 | 4-ethyl-2-methoxyphenol ymdb.ca | |
| IR | Vibrational Frequency (cm⁻¹) - O-H Stretch | ~3500-3600 | General Phenols |
| Vibrational Frequency (cm⁻¹) - C-O Stretch (Methoxy) | ~1000-1100 | Anisole derivatives researchgate.net | |
| UV-Vis | λmax (nm) | ~280 | Guaiacol researchgate.netsielc.com |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of each atom over a period of nanoseconds or longer. researchgate.netyoutube.com
These simulations provide critical insights into:
Conformational Flexibility: The aminoethyl side chain of the molecule is flexible and can rotate around its single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. The conformational flexibility is crucial as it can influence how the molecule interacts with biological targets. Studies on other chiral amines and amides highlight the importance of identifying low-energy conformations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds (excluding pharmacological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used for pharmacological activity, QSAR can also be applied to model physicochemical properties.
For a series of substituted phenols related to this compound, a QSAR model could be developed to predict properties such as antioxidant potential or toxicity, based on a set of calculated molecular descriptors. nih.govtandfonline.comnih.gov The development of a QSAR model typically involves:
Data Set Collection: Assembling a group of molecules with known experimental values for the property of interest.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional, topological, physicochemical, and electronic descriptors. nih.govmdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that correlates a subset of the most relevant descriptors to the observed property. tandfonline.com
Validation: The predictive power of the model is rigorously tested using internal and external validation sets.
Common descriptors used in QSAR models for phenolic compounds include:
Hydrophobicity (log P): The logarithm of the partition coefficient between octanol (B41247) and water, which measures the lipophilicity of the molecule.
Electronic Parameters: Such as the Hammett sigma constant (σ), which describes the electron-donating or electron-withdrawing nature of substituents, and quantum chemical descriptors like HOMO and LUMO energies. nih.gov
Steric/Topological Descriptors: Which describe the size and shape of the molecule.
Table 3: Common Descriptors in QSAR Models for Phenolic Compounds
| Descriptor Class | Example Descriptors | Property Represented |
| Physicochemical | log P | Hydrophobicity/Lipophilicity |
| pKa | Acidity of the phenolic proton | |
| Electronic | HOMO/LUMO Energies | Electron donating/accepting ability |
| Dipole Moment | Polarity | |
| Constitutional | Molecular Weight | Size of the molecule |
| Number of Rotatable Bonds | Flexibility |
Retrosynthetic Analysis Software Applications for Novel Synthesis Route Design
Designing a synthetic route for a chiral molecule like this compound can be a complex task. Retrosynthetic analysis software offers a powerful computational approach to this challenge by working backward from the target molecule to identify potential starting materials.
Software platforms such as SYNTHIA™, CAS SciFinder, and SynRoute use different strategies to propose synthetic pathways: nist.govymdb.caacs.orgsigmaaldrich.comyoutube.comyoutube.com
Rule-Based Systems: Some programs rely on a vast database of hand-coded, expert-defined chemical reaction rules. youtube.com When a target molecule is provided, the software applies these rules in a reverse direction (retrosynthetically) to break the molecule down into simpler precursors.
Machine Learning and Data-Driven Approaches: Other tools use machine learning algorithms trained on large reaction databases (from patents and literature) to identify suitable reaction templates and predict the likelihood of a reaction's success. acs.org
For this compound, a retrosynthetic analysis program could suggest several potential disconnections. A key challenge is the stereoselective synthesis of the chiral benzylic amine. The software might propose strategies such as:
Asymmetric Hydrogenation: Of a corresponding ketimine. acs.org
Reductive Amination: Of a ketone precursor using a chiral amine or a chiral catalyst.
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a chiral amino acid. youtube.com
Asymmetric C-H Amination: A modern approach involving the direct, enantioselective introduction of an amine group at a benzylic C-H bond. researchgate.net
These programs can rapidly generate multiple synthetic routes, often including novel pathways that a chemist might not have considered. sigmaaldrich.com They can also factor in criteria such as the cost and commercial availability of starting materials, reaction yields, and the number of synthetic steps, allowing the user to select the most practical and efficient route for laboratory execution. youtube.com The synthesis of substituted phenols and chiral benzylic amines are well-documented areas, providing a rich dataset for these computational tools to draw upon. researchgate.netrsc.orgnih.govnih.gov
Biochemical Transformations and Interactions of 4 1r 1 Aminoethyl 2 Methoxyphenol
Enzymatic Biotransformations (e.g., Oxidation, Methylation, Deamination) In Vitro
In vitro studies using various model systems have been instrumental in elucidating the primary enzymatic reactions that 4-[(1R)-1-aminoethyl]-2-methoxyphenol undergoes. The principal biotransformations observed are oxidation, specifically O-demethylation and aromatic hydroxylation, as well as N-demethylation.
Research utilizing rat liver preparations has demonstrated that methoxyphenamine (B1676417) is metabolized into three main products: O-desmethylmethoxyphenamine (O-desmethyl-MP), N-desmethylmethoxyphenamine (N-desmethyl-MP), and 5-hydroxymethoxyphenamine (B1197144) (5-hydroxy-MP). nih.govnih.gov The involvement of the NADPH-dependent cytochrome P450 (CYP) enzyme system in these transformations is indicated by the inhibition of these metabolic pathways by SKF 525-A and carbon monoxide. nih.govnih.gov
Further investigations with microsomes from human cells expressing specific CYP isoforms have confirmed the significant role of CYP2D6 in the metabolism of methoxyphenamine. nih.govnih.gov These studies showed that CYP2D6 catalyzes the O-demethylation to O-desmethylmethoxyphenamine and the aromatic hydroxylation to 5-hydroxymethoxyphenamine. nih.govnih.gov Interestingly, CYP2D6 was not found to be involved in the N-demethylation of methoxyphenamine. nih.govnih.gov An additional, previously unknown, ring-hydroxylated metabolite, isomeric with 5-hydroxymethoxyphenamine, was also identified as a product of CYP2D6 catalysis. nih.govnih.gov The potent inhibitory effect of quinidine (B1679956) on these CYP2D6-mediated oxidations further supports the central role of this enzyme in the biotransformation of methoxyphenamine. nih.gov
While the primary biotransformations are mediated by CYP enzymes, the potential for deamination by other enzymes, such as monoamine oxidases (MAOs), has also been considered. MAOs are known to be involved in the metabolism of various xenobiotics containing amine groups. nih.gov Studies on the deamination of structurally related compounds by rat MAO in vitro suggest that this pathway is plausible for methoxyphenamine, although direct evidence for this specific substrate is limited. nih.gov
The following table summarizes the identified in vitro biotransformations of methoxyphenamine.
| Biotransformation | Enzyme System | Resulting Metabolite | Model System |
| O-demethylation | Cytochrome P450 (CYP2D6) | O-desmethylmethoxyphenamine | Rat Liver Microsomes, Human CYP2D6 expressing cells |
| N-demethylation | Cytochrome P450 | N-desmethylmethoxyphenamine | Rat Liver Microsomes |
| Aromatic Hydroxylation | Cytochrome P450 (CYP2D6) | 5-hydroxymethoxyphenamine | Rat Liver Microsomes, Human CYP2D6 expressing cells |
| Ring Hydroxylation | Cytochrome P450 (CYP2D6) | Isomer of 5-hydroxymethoxyphenamine | Human CYP2D6 expressing cells |
Substrate Specificity Studies of Enzymes Toward this compound Analogs In Vitro
CYP2D6 is known for its significant genetic polymorphism, which leads to wide inter-individual variations in metabolic capacity. nih.gov The enzyme is responsible for the metabolism of approximately 25% of commonly prescribed drugs. nih.gov The substrate recognition by CYP2D6 is complex and not fully understood, but it is known to metabolize a diverse range of compounds, typically basic and/or lipophilic molecules containing a nitrogen atom. The competitive inhibition of methoxyphenamine's O-demethylation by debrisoquine (B72478) and sparteine, both known CYP2D6 substrates, in rat liver microsomes further solidifies the role of this specific isozyme and hints at shared binding characteristics. nih.gov
Catechol-O-methyltransferase (COMT) is another important enzyme in the metabolism of catechol-containing compounds. nih.gov While methoxyphenamine itself is not a catechol, its O-demethylated metabolite is. COMT catalyzes the transfer of a methyl group to a hydroxyl group of a catechol structure. Studies on various beta-adrenoceptor agents have shown that COMT exhibits stereoselectivity. nih.gov For instance, COMT shows a preference for the levorotatory (-) isomer of isoprenaline and noradrenaline. nih.gov The substrate specificity of COMT is influenced by the stereochemistry and steric factors of the substrate. nih.gov Although no studies have specifically examined a series of methoxyphenamine analogs with COMT, it is plausible that the O-demethylated metabolite of methoxyphenamine would be a substrate for COMT, and that its rate of methylation would be influenced by its stereochemical configuration.
The following table provides a hypothetical framework for how substrate specificity studies for methoxyphenamine analogs could be designed, based on existing knowledge of related enzyme kinetics.
| Enzyme | Analog Feature to Vary | Expected Impact on Metabolism | Rationale |
| CYP2D6 | Alkyl chain length at the amino group | Altered binding affinity and metabolic rate | Steric hindrance or improved fit within the active site |
| CYP2D6 | Position of the methoxy (B1213986) group on the phenyl ring | Change in regioselectivity of hydroxylation | Directing the molecule's orientation in the active site |
| COMT | Stereochemistry of the ethylamino side chain (on the O-demethylated metabolite) | Different rates of methylation | Stereoselectivity of the enzyme's active site |
| Monoamine Oxidase | Substitution on the amine nitrogen | Altered susceptibility to deamination | MAO isoforms have different substrate preferences |
Molecular Docking and In Silico Studies of Interactions with Biological Macromolecules (excluding human clinical targets)
In silico methods, such as molecular docking, are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules at an atomic level. researchgate.net These computational approaches can provide insights into the binding modes, affinities, and potential inhibitory activities of compounds, guiding further experimental studies.
While specific molecular docking studies of this compound with non-human biological macromolecules are not extensively reported in the public domain, the principles of such studies can be inferred from research on related compounds and enzymes. For instance, molecular docking has been widely used to study the interaction of various ligands with cytochrome P450 enzymes, including CYP2D6. plos.org These studies typically involve docking a ligand into the active site of the enzyme's crystal structure or a homology model to predict the most favorable binding pose. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, are then analyzed to understand the basis of substrate recognition and metabolism. plos.org
A study modeling the species selectivity between rat and human CYP2D enzymes provides a relevant framework. nih.gov Such computational models can be used to investigate why certain compounds are metabolized differently across species. By creating homology models of rat CYP2D enzymes based on the crystal structure of human CYP2D6, researchers can perform docking simulations with ligands like methoxyphenamine to compare the binding interactions and active site conformations. nih.gov This can help to rationalize observed differences in metabolic profiles between rats and humans.
In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. sigmaaldrich.com While not a direct study of interaction with a specific macromolecule, these predictions are based on computational models of interactions with various biological systems.
The following table outlines the typical parameters and outputs of a molecular docking study that could be applied to methoxyphenamine and a non-human protein target, such as rat CYP2D6.
| Parameter/Output | Description |
| Input Structures | 3D structure of this compound (ligand) and the target protein (e.g., rat CYP2D6 homology model). |
| Docking Algorithm | A computational method (e.g., Lamarckian Genetic Algorithm) used to explore the conformational space of the ligand within the protein's active site. |
| Scoring Function | A mathematical function used to estimate the binding affinity (e.g., in kcal/mol) of the docked poses. Lower scores typically indicate better binding. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. |
| Interacting Residues | The specific amino acid residues of the protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. |
| Binding Energy | A calculated value representing the strength of the interaction between the ligand and the protein. |
Metabolic Pathway Elucidation in Model Organisms (excluding human metabolism)
The study of drug metabolism in model organisms is a cornerstone of preclinical research, providing essential information on pharmacokinetic and pharmacodynamic properties. The metabolic fate of this compound has been investigated in several non-human species, primarily rats and monkeys.
In rats, the metabolism of methoxyphenamine has been well-characterized. Following oral administration, the compound undergoes significant biotransformation. The major metabolic pathways identified are O-demethylation, aromatic 5-hydroxylation, and N-demethylation. nih.gov Studies comparing Lewis and Dark Agouti rat strains, which are models for human extensive and poor metabolizers of debrisoquine respectively, have shown strain-dependent differences in methoxyphenamine metabolism. Dark Agouti rats excreted significantly more unchanged methoxyphenamine and less of the O-demethylated and 5-hydroxylated metabolites compared to Lewis rats, indicating a deficiency in these specific metabolic pathways in the Dark Agouti strain. This suggests that the same cytochrome P450 isozyme that controls debrisoquine 4-hydroxylation in rats is also responsible for the O-demethylation and aromatic 5-hydroxylation of methoxyphenamine. In contrast, N-demethylation did not show significant differences between the two strains.
Studies in monkeys have also been conducted to understand the metabolism of methoxyphenamine. The primary metabolites found in monkey urine were similar to those in humans, arising from aromatic O-demethylation, aromatic ring hydroxylation (followed by glucuronide conjugation), and N-demethylation. However, a key difference was the presence of three additional unidentified major metabolites in monkeys, indicating species-specific metabolic pathways.
The metabolic pathways of a structurally related compound, (methylenedioxy)methamphetamine (MDMA), have also been studied in rats and mice. While a different compound, the study highlights common metabolic routes such as N-demethylation and O-demethylenation (analogous to O-demethylation) followed by O-methylation, providing a comparative context for phenethylamine (B48288) metabolism in rodents.
The following table summarizes the identified metabolites of methoxyphenamine in different model organisms.
| Model Organism | Identified Metabolites | Major Metabolic Pathways |
| Rat | O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, 5-hydroxymethoxyphenamine | O-demethylation, N-demethylation, Aromatic Hydroxylation |
| Monkey | O-desmethylmethoxyphenamine (and its glucuronide), 5-hydroxymethoxyphenamine (and its glucuronide), N-desmethylmethoxyphenamine, Three unidentified major metabolites | O-demethylation, Aromatic Hydroxylation, N-demethylation, Glucuronidation, Other species-specific pathways |
Role of 4 1r 1 Aminoethyl 2 Methoxyphenol As a Chiral Building Block or Intermediate
Utilization in the Synthesis of Complex Natural Products Scaffolds
While direct examples of the incorporation of 4-[(1R)-1-aminoethyl]-2-methoxyphenol into complex natural product scaffolds are not readily found in the literature, its structural features suggest its potential as a precursor to subunits of various natural products. The phenylethanolamine core is present in a number of alkaloids and other biologically active natural compounds.
Based on its structure, it could theoretically be employed in the synthesis of chiral alkaloids or other natural products containing a substituted phenylethanolamine moiety. However, specific documented pathways in the public domain are lacking.
Application in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst Precursor
The amine and hydroxyl functionalities of this compound make it a suitable candidate for derivatization into chiral ligands for asymmetric catalysis. Chiral ligands are critical for the enantioselective synthesis of a wide range of molecules.
Potential as a Chiral Ligand: The compound could be modified to create bidentate or tridentate ligands for metal-catalyzed reactions. For instance, the amino and phenolic hydroxyl groups could coordinate to a metal center, creating a chiral environment that could induce asymmetry in reactions such as hydrogenations, cross-couplings, or aldol (B89426) additions.
Precursor to Organocatalysts: The chiral amine functionality is a common feature in many organocatalysts. Derivatization of the amine group could lead to the formation of chiral ureas, thioureas, or other hydrogen-bonding catalysts capable of activating substrates in an enantioselective manner.
Despite this potential, there is a notable absence of published research detailing the synthesis and application of chiral ligands or organocatalysts derived specifically from this compound.
Derivatization for Material Science Applications (e.g., Chiral Polymers, Ligands for Metal Complexes)
The field of material science increasingly utilizes chiral molecules to impart specific properties to materials, such as chiroptical responses or the ability to recognize other chiral molecules.
Chiral Polymers: The bifunctional nature of this compound (amine and phenol) could allow it to be used as a monomer in the synthesis of chiral polymers. For example, it could be incorporated into polyamides, polyesters, or polyurethanes. Such polymers could have applications in chiral chromatography, as sensors for chiral molecules, or in nonlinear optics.
Ligands for Metal Complexes: As mentioned in the context of asymmetric catalysis, derivatives of this compound could serve as ligands for metal complexes. These complexes could not only be catalytically active but also possess interesting photophysical or magnetic properties, making them relevant for applications in materials science, such as in the development of chiral sensors or molecular magnets.
As with the other potential applications, there is a scarcity of specific research demonstrating the use of this compound in the development of new materials.
Future Research Directions and Unexplored Avenues for 4 1r 1 Aminoethyl 2 Methoxyphenol Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Traditional chemical syntheses for chiral amines are often characterized by multiple steps, harsh reaction conditions, the use of unsustainable transition metal catalysts, and the generation of significant chemical waste. openaccessgovernment.org A primary future objective is to develop green and sustainable synthetic routes to 4-[(1R)-1-aminoethyl]-2-methoxyphenol.
Future research should pivot towards biocatalytic and chemo-enzymatic methods, which offer high selectivity under mild, aqueous conditions. nih.gov Key areas for exploration include:
Enzymatic Reductive Amination: The use of engineered amine dehydrogenases (AmDHs) presents a highly efficient route. nih.govbohrium.com These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor using ammonia (B1221849) as the amine source, with water as the only byproduct. openaccessgovernment.org Research within projects like BioSusAmin has focused on creating tool-boxes of AmDHs capable of transforming diverse molecules into amines of industrial interest. openaccessgovernment.org
Transaminase-Based Synthesis: ω-Transaminases are another class of enzymes that have been successfully engineered for the synthesis of chiral amines. nih.gov Future work could involve identifying or engineering a transaminase that accepts the specific substrate for this compound with high enantioselectivity.
Sustainable Feedstocks: A significant advancement would be the development of pathways that utilize renewable bio-based starting materials. openaccessgovernment.org Many current chemical precursors are derived from petroleum. openaccessgovernment.org A future goal is the direct conversion of an alcohol starting material into the target chiral amine, a process demonstrated to be feasible through the tandem use of an alcohol dehydrogenase and an amine dehydrogenase. openaccessgovernment.org
Asymmetric Hydrogenation: While still employing transition metals, modern asymmetric hydrogenation (AH) is a powerful and highly atom-efficient strategy. nih.gov It offers excellent enantioselectivity and is considered a green strategy for producing optically active amines. nih.gov Developing a specific chiral ligand and metal complex combination for the hydrogenation of a prochiral imine precursor could provide a direct and efficient industrial-scale synthesis.
| Methodology | Principle | Advantages for Future Synthesis | Key Research Challenge |
|---|---|---|---|
| Classical Chemical Synthesis | Multi-step reactions, often involving resolution of racemates. | Established procedures. | Inefficient, high waste, harsh conditions, use of unsustainable catalysts. openaccessgovernment.org |
| Biocatalysis (e.g., AmDH, Transaminases) | Use of engineered enzymes for stereoselective transformation. nih.gov | High chemo-, regio-, and stereoselectivity; mild aqueous conditions; sustainable. nih.gov | Enzyme discovery and engineering for the specific substrate; cofactor regeneration. nih.gov |
| Asymmetric Hydrogenation (AH) | Direct hydrogenation of a prochiral imine using a chiral transition metal catalyst. nih.gov | Excellent atom economy; high efficiency and enantioselectivity; scalable. nih.gov | Design and synthesis of a highly effective and specific chiral ligand/catalyst system. |
| Chemo-enzymatic Cascades | Combining chemical steps (e.g., oxidation) with enzymatic steps (e.g., reductive amination) in one pot. nih.gov | High resource efficiency; potential to use renewable feedstocks like alcohols. openaccessgovernment.org | Ensuring compatibility of reaction conditions for both chemical and enzymatic catalysts. |
Advanced Computational Approaches for Structure-Reactivity Correlations
Computational chemistry offers powerful predictive tools to understand and guide experimental research. Applying these methods to this compound can elucidate its intrinsic properties and potential activities, saving significant time and resources.
Future research should leverage advanced computational approaches such as:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the structure and reactivity of the molecule. researchgate.net For the methoxyphenol moiety, DFT can predict antioxidant potential by calculating descriptors like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). researchgate.net Such studies have been used to correlate the structure of methoxyphenol derivatives with their antioxidant activity. researchgate.net
Molecular Docking and Simulation: If a biological target is hypothesized, molecular docking can predict the binding affinity and orientation of this compound within the target's active site. This has been used to study how other methoxyphenol derivatives interact with biological targets like cancer cell lines. researchgate.net
Guiding Biocatalyst Design: In silico studies are integral to modern enzyme engineering. openaccessgovernment.org Computational analysis of enzyme active sites can inform rational mutagenesis to create biocatalysts, like amine dehydrogenases, that are tailored for a specific transformation, such as the synthesis of this compound. openaccessgovernment.org
Reactivity at Interfaces: The reactivity of methoxyphenol isomers has been shown to be highly dependent on their orientation and interaction with a catalyst surface. rsc.org Computational models can simulate the adsorption of this compound on catalyst surfaces, helping to explain experimental observations and design more efficient catalytic processes.
| Computational Method | Research Application for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and thermodynamic properties. researchgate.net | Reactivity indices, antioxidant potential, spectral properties, reaction mechanisms. researchgate.netresearchgate.net |
| Molecular Docking | Simulation of binding to a biological receptor or enzyme active site. researchgate.net | Binding mode, affinity, and potential as a therapeutic agent or inhibitor. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions where the active site is treated with high-level quantum mechanics. | Understanding the mechanism of a potential biocatalytic synthesis. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the molecule in solution or interacting with a biological membrane/receptor over time. | Conformational stability, solvent effects, binding free energies. |
Development of New Analytical Techniques for Trace Analysis
The accurate detection and quantification of a single enantiomer, especially at trace levels in complex matrices (e.g., biological fluids, environmental samples), is a significant analytical challenge. mdpi.com Future research must focus on developing robust and sensitive analytical methods specifically for the (1R) enantiomer of this compound.
Promising avenues include:
Advanced Chiral Chromatography: While techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are staples, the main direction for future research is the exploration of new chiral stationary phases (CSPs). jiangnan.edu.cn Developing a CSP that offers high resolution and selectivity for this compound and its potential metabolites is a key goal.
Capillary Electrophoresis (CE): CE has emerged as a powerful technique for chiral analysis due to its high separation efficiency, rapid analysis times, and minimal sample consumption. mdpi.com The use of chiral selectors, such as cyclodextrins, within the CE system could be optimized for this specific compound. diva-portal.org
Direct Mass Spectrometry (MS): A significant frontier in chiral analysis is the development of MS-based methods that can discriminate enantiomers directly, without prior chromatographic separation. acs.org Emerging techniques like ion mobility-mass spectrometry (IM-MS) and the use of chiral complexing reagents within the mass spectrometer could offer rapid and sensitive analysis. acs.org
Chiral Sensors: Moving towards separation-free analysis, the development of chiral sensors represents a major innovative step. jiangnan.edu.cn Research into optical or electrochemical sensors that exhibit a specific response upon binding to the (1R) enantiomer could enable real-time monitoring and high-throughput screening.
| Technique | Principle of Chiral Discrimination | Future Research Focus |
|---|---|---|
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase (CSP). jiangnan.edu.cn | Development of novel, highly selective CSPs for phenylethylamines. jiangnan.edu.cn |
| Chiral Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector (e.g., cyclodextrin) in the buffer. mdpi.com | Optimization of chiral selectors and buffer conditions for high resolution. diva-portal.org |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase. Enantiomers can have different collision cross-sections. acs.org | Method development to achieve baseline separation of enantiomeric ions. |
| Chiral Sensing | Specific binding of one enantiomer to a recognition element, producing a measurable signal (e.g., optical, electrochemical). jiangnan.edu.cn | Design and synthesis of molecular receptors with high enantioselectivity for the target. rsc.org |
Investigation of Solid-State Properties and Polymorphism
For any compound intended for use in solid form, a thorough understanding of its solid-state properties is critical. uga.eduwiley-vch.de Polymorphism, the ability of a substance to exist in two or more crystalline forms, can profoundly impact a compound's physical and chemical properties, including its solubility, stability, and bioavailability. virginia.edumdpi.com It is estimated that over 50% of active pharmaceutical ingredients (APIs) exhibit polymorphism. jagiellonskiecentruminnowacji.pl
A crucial and unexplored avenue for this compound is a comprehensive polymorphism screen. This investigation should include:
Screening for Polymorphs, Solvates, and Hydrates: A systematic study using various crystallization techniques (e.g., different solvents, temperatures, cooling rates) is needed to identify all accessible solid forms. virginia.edujagiellonskiecentruminnowacji.pl This includes not only true polymorphs but also pseudopolymorphs like solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. jagiellonskiecentruminnowacji.plaipla.org
Physicochemical Characterization: Each identified form must be rigorously characterized using a suite of analytical techniques. The primary method is X-Ray Powder Diffraction (XRPD), which gives a unique fingerprint for each crystalline form. uga.edujagiellonskiecentruminnowacji.pl This should be complemented by thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as spectroscopic methods like solid-state NMR and Raman spectroscopy. uga.edu
Stability and Interconversion Studies: It is vital to determine the most thermodynamically stable form under relevant temperature and humidity conditions. uga.edu Studies should also investigate the potential for metastable forms to convert to the stable form over time, especially in the presence of a solvent, as this can have significant implications for product consistency and shelf-life. uga.edu
| Technique | Information Provided | Role in Polymorphism Study |
|---|---|---|
| X-Ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystal lattice ("fingerprint"). jagiellonskiecentruminnowacji.pl | Primary identification and differentiation of polymorphic forms. uga.edu |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events (melting, crystallization). | Determining melting points, transition temperatures, and relative stability. uga.edu |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Identifying solvates/hydrates by detecting solvent loss upon heating. uga.edu |
| Vibrational Spectroscopy (Raman, FT-IR) | Information on molecular vibrations, which are sensitive to the crystal environment. | Complementary technique for differentiating polymorphs. uga.edu |
| Dynamic Vapor Sorption (DVS) | Measures water sorption/desorption, indicating hygroscopicity. | Assessing physical stability with respect to humidity and potential for hydrate (B1144303) formation. |
Interdisciplinary Research Incorporating this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system. Given its distinct structural features, this compound is an excellent candidate for development as a chemical probe in various interdisciplinary fields.
Future research should explore its use to:
Probe Stereoselective Receptors: The 2-phenethylamine motif is a cornerstone of many endogenous catecholamines (e.g., dopamine, norepinephrine). nih.gov The chiral center in this compound makes it an ideal tool to investigate the stereochemical preferences of receptors and transporters that recognize phenylethylamines, such as certain G-protein-coupled receptors (GPCRs). nih.gov
Investigate Pathways of Oxidative Stress: The guaiacol (B22219) (methoxyphenol) structure is found in many natural compounds with antioxidant and anti-inflammatory properties. nih.gov This compound could be used as a probe to study cellular pathways involving reactive oxygen species (ROS). Its efficacy in scavenging specific radicals could be quantified, and its effects on inflammatory signaling cascades, like the STAT3 pathway which has been targeted by other synthetic methoxyphenols, could be explored. nih.govnih.gov
Develop Novel Asymmetric Catalysts or Ligands: Chiral phenylethylamines are frequently used as chiral auxiliaries or as components of chiral ligands in asymmetric synthesis. nih.govresearchgate.net The unique substitution pattern of this compound could be leveraged to create novel, modular organocatalysts or ligands for metal-catalyzed reactions.
Create Molecular Recognition and Sensing Platforms: The specific chirality and functional groups of the molecule could be exploited for molecular recognition. Research into its complexation with macrocycles or other host molecules could lead to the development of chiral sensors or new methods for enantiomeric separation. rsc.org
| Research Area | Probe Application | Rationale based on Molecular Structure |
|---|---|---|
| Neuropharmacology/Cell Biology | Studying the stereoselectivity of catecholamine receptors or transporters. nih.gov | Contains a chiral 1-phenylethylamine (B125046) core, mimicking endogenous neurotransmitters. nih.govnih.gov |
| Biochemistry/Immunology | Investigating cellular responses to oxidative stress or inflammatory stimuli. nih.gov | The guaiacol (2-methoxyphenol) moiety is associated with antioxidant activity. nih.gov |
| Asymmetric Catalysis | Serving as a chiral ligand or organocatalyst. researchgate.net | The primary amine and chiral center are common features in effective catalysts. researchgate.net |
| Supramolecular Chemistry | Guest molecule for developing chiral recognition systems or sensors. rsc.org | Defined 3D structure and functional groups (amine, hydroxyl, ether) available for non-covalent interactions. |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB) |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) |
| 1-phenylethylamine (α-PEA) |
| 2,6-bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol |
| 2-methoxyphenol (Guaiacol) |
| 3-methoxyphenol |
| 4-methoxyphenol |
| Acetophenone |
| Ammonia |
| Cyclohexanol |
| Curcumin |
| Cyclovalone |
| Dopamine |
| Epinephrine |
| Methyl ferulate |
| Norepinephrine |
| Phenol |
| Styrene |
| Vanillin |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(1R)-1-aminoethyl]-2-methoxyphenol, and what key reaction conditions optimize yield and enantiomeric purity?
- Methodology :
- Reductive Amination : A common approach involves condensation of a ketone precursor (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) with a chiral amine, followed by NaBH₄ reduction in THF/ethanol (1:1 v/v) at 273 K to preserve stereochemistry. Post-reduction purification via silica-gel chromatography (chloroform) yields the enantiopure product .
- Critical Conditions :
- Temperature : Low temperatures (273 K) prevent racemization.
- Solvent System : Polar protic solvents (methanol) for condensation; THF/ethanol for reduction.
- Purification : Thin-layer chromatography (TLC) or HPLC to isolate enantiomers.
- Yield Optimization : Yields >80% are achievable with stoichiometric control and inert atmospheres .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray analysis confirms absolute configuration. Intramolecular O-H⋯N hydrogen bonds stabilize molecular conformation, while weak C-H⋯π interactions influence packing .
- Software : SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R factor (<0.05) and data-to-parameter ratio (>15) to ensure accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation exposure.
- Spill Management : Neutralize with Na₂CO₃ and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when assigning stereochemistry to this compound derivatives?
- Methodology :
- Comparative Analysis : Use chiral HPLC or circular dichroism (CD) to cross-validate optical activity against known standards.
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra, aiding in stereochemical assignments .
- Crystallographic Validation : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous NOE or coupling constant data .
Q. What role does intramolecular hydrogen bonding play in the stability and reactivity of this compound?
- Methodology :
- Structural Analysis : X-ray data reveal O-H⋯N hydrogen bonds that rigidify the molecule, reducing conformational flexibility. This stabilization enhances enantioselectivity in asymmetric catalysis .
- Kinetic Studies : Compare reaction rates of hydrogen-bonded vs. disrupted analogs (e.g., via methylation of the hydroxyl group) to quantify stability effects.
Q. How can enantiomeric impurities in this compound synthesis be detected and quantified at trace levels?
- Methodology :
- Chiral Stationary Phase HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Detection limits <0.1% are achievable with UV/ECD detectors .
- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) coupled with ion mobility separates enantiomers based on collision cross-section differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
